

What is RO5101576?

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Compound of Interest

Compound Name: RO5101576

Cat. No.: B1680695

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An In-depth Technical Guide to **RO5101576**: A Dual Leukotriene B4 Receptor Antagonist

Introduction

RO5101576 is a potent, synthetic small molecule developed by Roche that functions as a dual antagonist for the high-affinity (BLT1) and low-affinity (BLT2) leukotriene B4 (LTB4) receptors. [1][2][3][4][5] Leukotriene B4 is a powerful lipid mediator derived from arachidonic acid and is a key driver of inflammation, particularly the recruitment and activation of neutrophils. [2][3][4] By blocking the receptors for LTB4, **RO5101576** has been investigated for its therapeutic potential in inflammatory diseases characterized by neutrophilic inflammation, such as asthma and chronic obstructive pulmonary disease (COPD). [1][2] This guide provides a detailed overview of the chemical properties, mechanism of action, and preclinical findings for **RO5101576**.

Chemical Properties

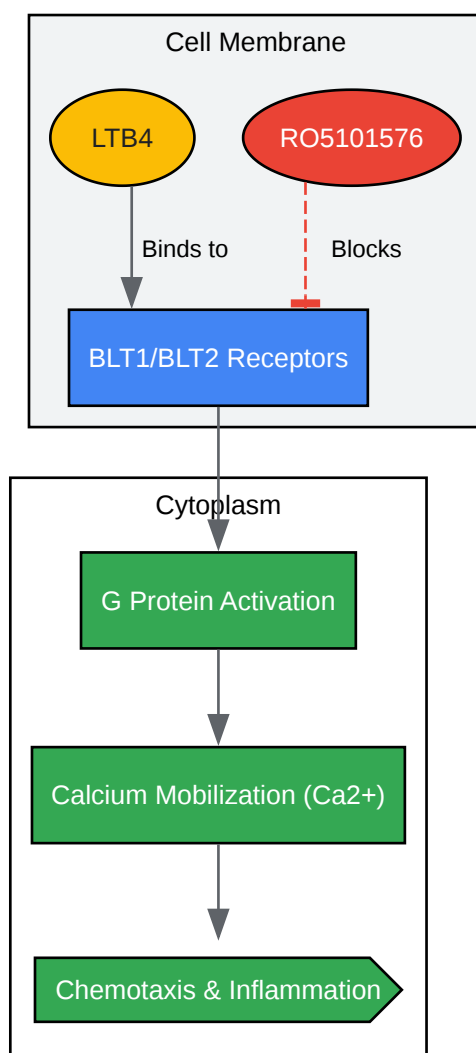
RO5101576 is a complex organic molecule with the following properties:

Property	Value
IUPAC Name	4-(3-{6-[3-(2H-1,3-benzodioxol-5-yl)-5-(thiophen-3-yl)phenoxy]hexyl}-2-(2-carboxyethyl)phenoxy)butanoic acid
CAS Number	1123155-95-2
Chemical Formula	C36H38O8S
Molecular Weight	630.75 g/mol
Synonyms	RO 5101576, RO-5101576

Mechanism of Action

RO5101576 exerts its anti-inflammatory effects by competitively blocking the binding of leukotriene B4 (LTB4) to its cell surface G protein-coupled receptors, BLT1 and BLT2.[1][2][3][4] BLT1 is a high-affinity receptor primarily expressed on leukocytes, including neutrophils, and its activation is a primary driver of chemotaxis, the directed migration of these cells to sites of inflammation.[4][5][6] BLT2 is a lower-affinity receptor with a broader expression pattern.[3][4][6]

By antagonizing both receptors, **RO5101576** can effectively inhibit the downstream signaling cascades initiated by LTB4. This includes the mobilization of intracellular calcium and the activation of pathways leading to cell migration and the release of pro-inflammatory mediators.[1][2] The diagram below illustrates the LTB4 signaling pathway and the inhibitory action of **RO5101576**.



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LTB4 Signaling Pathway and **RO5101576** Inhibition.

Preclinical In Vitro Studies

The activity of **RO5101576** has been characterized in cellular assays, demonstrating its potent antagonism of LTB4-mediated responses.

Experimental Protocols

- **Calcium Mobilization Assay:** Human promyelocytic leukemia (HL-60) cells, which endogenously express LTB4 receptors, were used. The assay measures the increase in intracellular calcium concentration following stimulation with LTB4. The inhibitory effect of

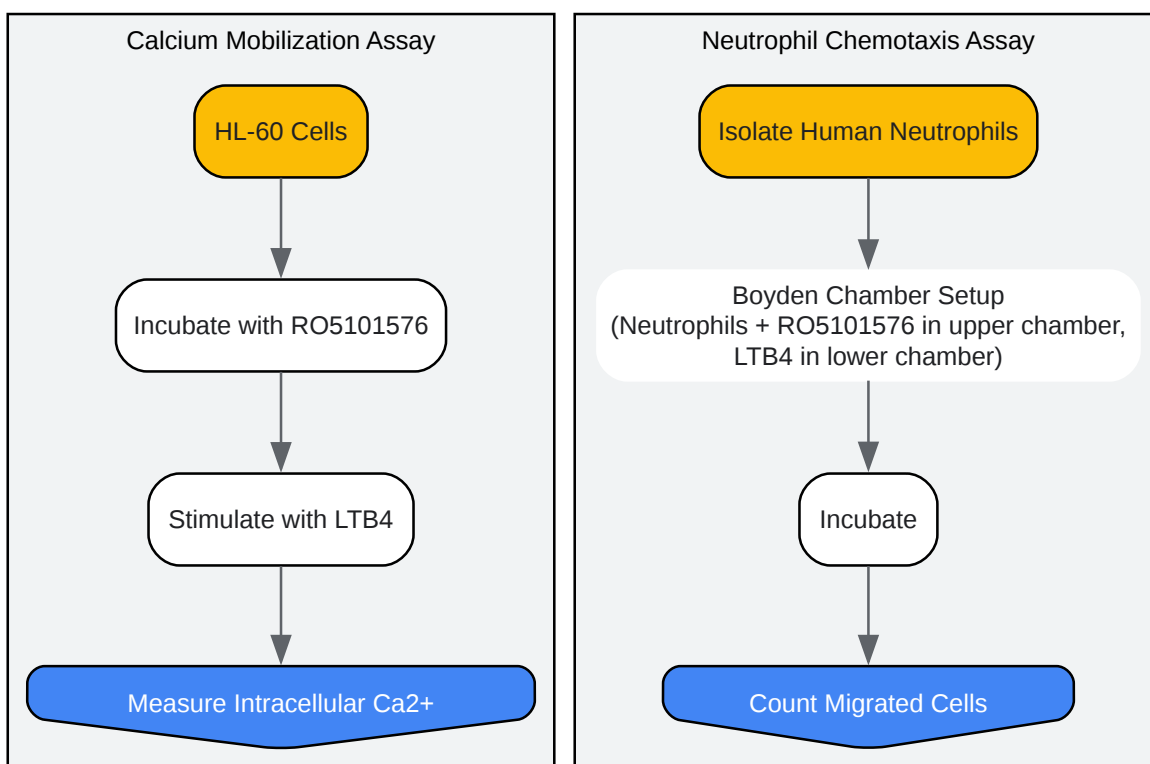
RO5101576 was assessed by pre-incubating the cells with the compound before LTB4 stimulation.[1][2]

- Neutrophil Chemotaxis Assay: Primary human neutrophils were isolated from peripheral blood. A Boyden chamber or a similar transwell system was used to assess the migration of neutrophils towards an LTB4 gradient. The ability of **RO5101576** to block this migration was quantified.[1][2]

Quantitative Data

Assay	Target	Value
LTB4-induced Calcium Mobilization	BLT1/BLT2	pIC50 = 8.1

Experimental Workflow: In Vitro Assays



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Workflow for In Vitro Characterization of **RO5101576**.

Preclinical In Vivo Studies

RO5101576 has been evaluated in several animal models of pulmonary inflammation, demonstrating its efficacy in reducing inflammatory cell infiltration.

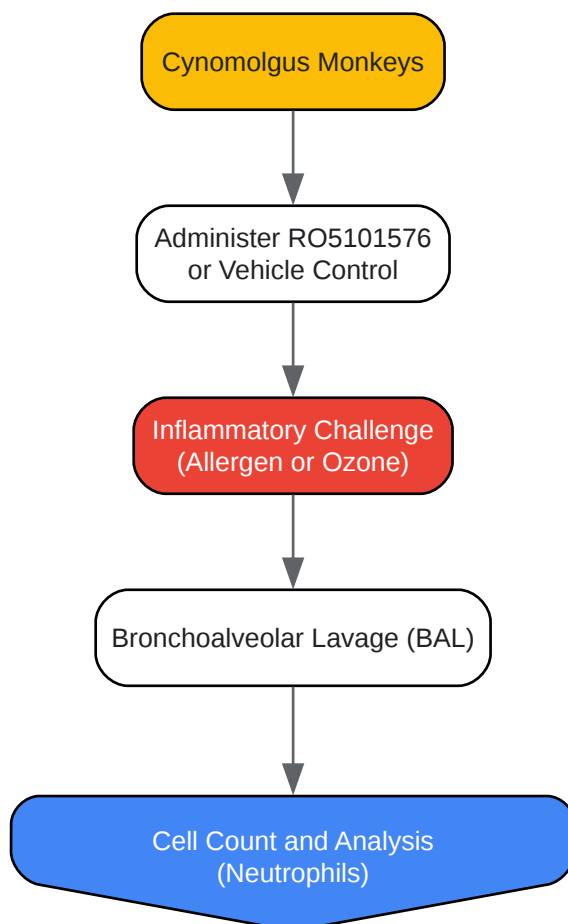
Experimental Protocols

- **LTB4-Evoked Pulmonary Eosinophilia in Guinea Pigs:** Guinea pigs were challenged with LTB4 to induce the accumulation of eosinophils in the lungs. The effect of **RO5101576** on this eosinophilic inflammation was assessed.[\[1\]](#)[\[2\]](#)
- **Allergen- and Ozone-Evoked Pulmonary Neutrophilia in Non-Human Primates:** Cynomolgus monkeys were exposed to allergens or ozone to induce neutrophilic inflammation in the lungs. **RO5101576** was administered to evaluate its ability to inhibit neutrophil accumulation in bronchoalveolar lavage (BAL) fluid.[\[1\]](#)[\[2\]](#)
- **LPS- and Cigarette Smoke-Evoked Neutrophilia:** The effect of **RO5101576** was also tested in models of lipopolysaccharide (LPS)-induced neutrophilia in guinea pigs and cigarette smoke-induced neutrophilia in mice and rats.[\[1\]](#)[\[2\]](#)

Summary of In Vivo Findings

Animal Model	Inflammatory Stimulus	Key Finding
Guinea Pig	LTB4	Significantly attenuated pulmonary eosinophilia. [1] [2]
Non-Human Primate	Allergen	Inhibited pulmonary neutrophilia with efficacy comparable to budesonide. [1] [2]
Non-Human Primate	Ozone	Inhibited pulmonary neutrophilia. [1] [2]
Guinea Pig	LPS	No effect on neutrophilia. [1] [2]
Mouse and Rat	Cigarette Smoke	No effect on neutrophilia. [1] [2]

Experimental Workflow: In Vivo Primate Model



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Workflow for In Vivo Primate Inflammation Model.

Toxicology and Safety

In preclinical toxicology studies, **RO5101576** was reported to be well-tolerated.[1][2]

Potential Therapeutic Applications

The preclinical data suggest that **RO5101576** may be a potential therapeutic agent for inflammatory conditions where LTB₄-mediated neutrophilic inflammation plays a significant role. The efficacy of **RO5101576** in allergen- and ozone-induced pulmonary neutrophilia in non-human primates suggests its potential utility in asthma.[1][2] The lack of effect in LPS and cigarette smoke models indicates that its therapeutic benefit may be specific to certain inflammatory pathways.

Conclusion

RO5101576 is a potent dual BLT1/BLT2 receptor antagonist with demonstrated efficacy in preclinical in vitro and in vivo models of LTB4-mediated inflammation. Its ability to inhibit neutrophil and eosinophil recruitment in relevant animal models highlights its potential as a targeted anti-inflammatory therapy, particularly for respiratory diseases such as asthma. Further clinical investigation would be required to establish its safety and efficacy in humans.

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